

Enuvaptan: A Technical Guide to its Modulation of Cellular Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enuvaptan, also known by its investigational name OPC-21268, is a non-peptide small molecule that acts as a selective antagonist of the vasopressin V1a receptor.[1][2][3][4][5] Unlike other drugs in the "vaptan" class which primarily target the V2 receptor, **Enuvaptan**'s mechanism of action is centered on the V1a receptor-mediated signaling pathways. This technical guide provides an in-depth overview of the cellular pathways modulated by **Enuvaptan**, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Vasopressin V1a Receptor Antagonism

Enuvaptan exerts its effects by competitively blocking the binding of arginine vasopressin (AVP) to the vasopressin V1a receptor (V1aR). The V1aR is a G protein-coupled receptor (GPCR) that, upon activation by AVP, primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade that is distinct from the V2 receptor pathway.

V1a Receptor Signaling Pathway



The binding of AVP to the V1a receptor triggers a conformational change, leading to the activation of Gq/11. The activated G α q subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

- IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
 endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This
 transient increase in cytosolic Ca2+ is a key signaling event that mediates many of the
 physiological effects of V1a receptor activation.
- DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction, cell growth, and proliferation.

Quantitative Data

The following table summarizes the available quantitative data for **Enuvaptan** (OPC-21268) and related compounds.



| Compound | Receptor Target | Parameter | Value | Species | Reference |
|---------------------------------|-----------------------------|----------------------------------|----------|---------|-----------|
| Enuvaptan (OPC-21268) | Vasopressin V1a Receptor | Ki | 25 nM | Rat | |
| Enuvaptan (OPC-21268) | Vasopressin V1a Receptor | Ki | 8800 nM | Human | |
| Enuvaptan (OPC-21268) | Vasopressin V1a Receptor | IC50 (AVP binding displacement) | 0.4 μΜ | Dog | |
| Enuvaptan (OPC-21268) | Vasopressin V2 Receptor | IC50 (AVP binding displacement) | > 100 μM | Dog | _ |
| OPC-31260 (V2 Antagonist) | Vasopressin V2 Receptor | IC50 (AVP binding displacement) | 0.01 μΜ | Dog | |
| OPC-31260 (V2 Antagonist) | Vasopressin V1a Receptor | IC50 (AVP binding displacement) | 1 μΜ | Dog | |

Experimental Protocols Radioligand Binding Assay for V1a Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of **Enuvaptan** for the vasopressin V1a receptor.

Materials:

• Cell membranes prepared from a cell line expressing the human or rat V1a receptor.



- Radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin).
- Enuvaptan (OPC-21268) stock solution.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
- Unlabeled Arginine Vasopressin (for determining non-specific binding).
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

Procedure:

- Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor (Enuvaptan) binding.
- Total Binding: Add 50 μL of assay buffer.
- Non-specific Binding: Add 50 μ L of a high concentration of unlabeled AVP (e.g., 1 μ M).
- Competitor Binding: Add 50 μL of serially diluted **Enuvaptan** solutions.
- Radioligand Addition: Add 50 μL of the radiolabeled vasopressin analog to all wells at a concentration near its Kd.
- Membrane Addition: Add 100 μL of the V1a receptor-containing cell membrane preparation to all wells.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.



- Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of Enuvaptan by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of **Enuvaptan** to antagonize AVP-induced activation of the V1a receptor by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Materials:

- Cells expressing the V1a receptor (e.g., CHO-V1aR).
- [3H]-myo-inositol.
- · Cell culture medium.
- Stimulation Buffer: HBSS containing 10 mM LiCl.
- Arginine Vasopressin (AVP).
- Enuvaptan (OPC-21268).
- Lysis buffer (e.g., 0.1 M formic acid).
- Dowex AG1-X8 resin (formate form).
- Scintillation counter and scintillation fluid.

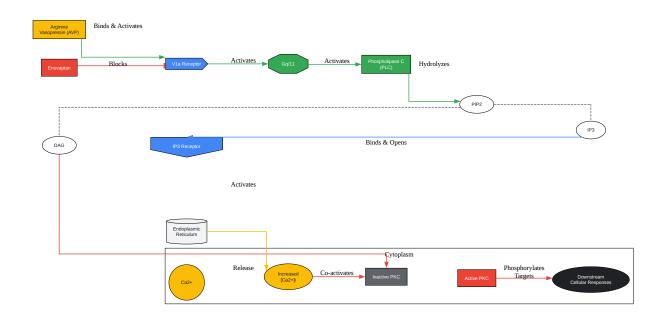


Procedure:

- Cell Labeling: Plate V1a receptor-expressing cells in 24-well plates and incubate with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
- Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of **Enuvaptan** or vehicle in stimulation buffer for 15-30 minutes.
- Stimulation: Add AVP (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for 30-60 minutes at 37°C.
- Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
- Separation of IPs: Transfer the lysates to columns containing Dowex AG1-X8 resin. Wash the columns with water to remove free inositol. Elute the total inositol phosphates with a high concentration of formic acid or ammonium formate.
- Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration-dependent inhibition of AVP-stimulated IP accumulation by Enuvaptan and calculate the IC50 value.

Mandatory Visualizations

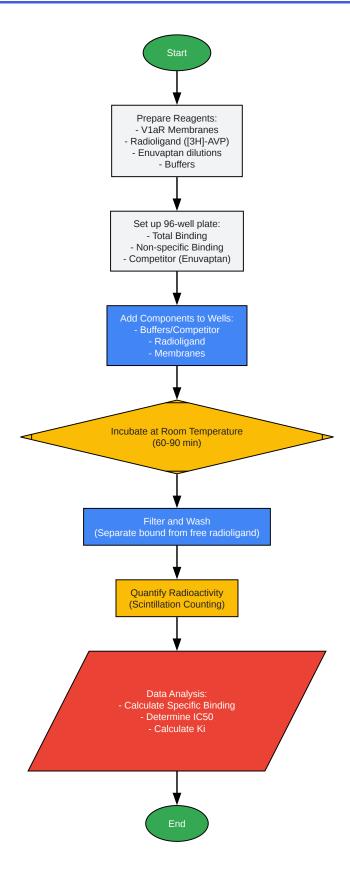




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Caption: V1a Receptor Signaling Pathway Modulated by **Enuvaptan**.





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